molecular formula C11H7F3N4 B3043595 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline CAS No. 887267-29-0

2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline

Cat. No.: B3043595
CAS No.: 887267-29-0
M. Wt: 252.2 g/mol
InChI Key: GPRQKZYKVMLCDG-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline is a heterocyclic aromatic amine (HAA) structurally related to mutagenic and carcinogenic compounds formed during high-temperature cooking of protein-rich foods. HAAs are of significant toxicological interest due to their genotoxic and carcinogenic properties, with mechanisms involving metabolic activation, DNA adduct formation, and mutagenicity .

Properties

IUPAC Name

3-(trifluoromethyl)imidazo[4,5-f]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4/c12-11(13,14)18-8-4-3-7-6(2-1-5-16-7)9(8)17-10(18)15/h1-5H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRQKZYKVMLCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2N=C(N3C(F)(F)F)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with trifluoroacetic acid and a suitable aldehyde under acidic conditions. The reaction proceeds through a series of intermediate steps, including the formation of an imine and subsequent cyclization to form the imidazoquinoline core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole ring.

**Common Reagents

Biological Activity

Overview

2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline is a heterocyclic compound notable for its unique imidazole and quinoline ring structure. The trifluoromethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and toxicological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential implications for health.

The biological activity of 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline is primarily mediated through its interactions with various biological targets:

  • Oxidative Stress Induction : It has been shown to induce oxidative stress and inflammation in zebrafish models via the TLR4/MAPK and TLR4/NF-κB signaling pathways. This activation leads to liver damage by inhibiting autophagy and inducing endoplasmic reticulum stress.
  • Enzyme Interactions : The compound interacts with enzymes and proteins, influencing cellular signaling pathways and gene expression. Its molecular mechanism involves binding interactions with biomolecules that can result in enzyme inhibition or activation.

Cellular Effects

The effects of 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline on cellular functions are multifaceted:

  • Impact on Cell Signaling : Studies indicate that this compound can alter cell signaling pathways, which may lead to changes in cellular metabolism and gene expression patterns.
  • Toxicological Implications : The compound's ability to induce oxidative stress raises concerns regarding its potential carcinogenic properties. It is classified as a harmful substance found in thermally processed foods, which may pose risks to human health .

Research Findings

Several studies have investigated the biological activity of 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline:

  • Oxidative Stress Studies : Research demonstrated that exposure to this compound resulted in significant oxidative stress markers in zebrafish liver tissues, correlating with liver damage indicators.
  • Enzymatic Activity Studies : In vitro assays have shown that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting a potential for adverse effects on cellular homeostasis.
  • Mutagenicity Tests : The compound has been implicated in mutagenic activities similar to other heterocyclic amines (HAAs), which are known to contribute to cancer risk when present in cooked meats .

Case Studies

A notable case study involved the examination of dietary exposure to 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline through high-temperature cooked meats. Participants consuming such diets exhibited elevated levels of urinary metabolites associated with this compound, indicating metabolic activation and potential genotoxicity linked to dietary intake .

Data Table: Summary of Biological Activities

Biological ActivityObservationReference
Oxidative Stress InductionIncreased ROS levels in zebrafish liver
Enzyme InteractionInhibition of metabolic enzymes
MutagenicityPositive results in Ames assay
Dietary ExposureElevated urinary metabolites post-consumption

Future Directions

Further research into 2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline should focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.
  • Long-term Toxicology Assessments : Investigating chronic exposure effects and potential carcinogenic outcomes in vivo.
  • Therapeutic Potential : Exploring the possibility of leveraging its biological activity for therapeutic applications while mitigating toxicological risks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The trifluoromethyl group in the target compound distinguishes it from other HAAs. Substituents at the 3-position (e.g., methyl, dimethyl, phenyl) influence reactivity, metabolic activation, and mutagenic potency. Below is a comparison of key analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Methyl (-CH₃) C₁₁H₁₀N₄ 198.23 g/mol Potent mutagen; forms C8-guanine DNA adducts; hepatocarcinogenic in rodents
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Phenyl (-C₆H₅) C₁₃H₁₂N₄ 224.26 g/mol Colon and mammary carcinogen; high abundance in cooked meats
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) Dimethyl (-CH₃)₂ C₁₂H₁₂N₄ 212.25 g/mol Strong melanin-binding affinity; hepatotoxic in mice
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Dimethyl (-CH₃)₂ C₁₁H₁₀N₄ 198.23 g/mol Requires metabolic activation via CYP1A2; mutagenic in Salmonella assays

Key Structural Insights :

  • DNA Adduct Formation : Methyl and phenyl substituents favor C8-guanine adducts, leading to G→T transversions. The -CF₃ group’s steric and electronic effects might shift adduct specificity .
Mutagenic and Carcinogenic Profiles
Compound Primary Mutation Type Carcinogenic Target Organs Metabolic Activation Pathway Ames Test Activity (S. typhimurium)
IQ G→T transversions (59–72%) Liver (rodents, monkeys) CYP1A2-mediated N-hydroxylation ++
PhIP G→T transversions (similar to IQ) Colon, mammary glands (rats) CYP1A2 and CYP1A1 ++
MeIQ G→T transversions Liver, lymph nodes CYP1A2 +++
MeIQx G→T transversions Liver, lung CYP1A2 ++

Notable Findings:

  • IQ vs. PhIP : While both induce G→T transversions, PhIP uniquely targets GA-rich sequences (e.g., 5’-GCAGA-3’) in repair-proficient cells .
  • Tissue Retention : IQ and MeIQ accumulate in melanin-containing tissues and endocrine organs, suggesting long-term toxicity risks .
Metabolic and Toxicokinetic Differences
  • Activation Pathways: IQ/MeIQ: Depend on CYP1A2 for N-hydroxylation, forming DNA-reactive nitrenium ions . PhIP: Activated by both CYP1A2 and CYP1A1, with higher extrahepatic carcinogenicity .
  • Detoxification : Glucuronidation and sulfation pathways vary; IQ exhibits slower hepatic clearance than PhIP in primates .

Species-Specific Metabolism :

  • Mice : Rapid N-demethylation of IQ occurs, reducing its bioavailability .
  • Humans : CYP1A2 polymorphisms significantly influence HAA activation and cancer risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline
Reactant of Route 2
2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline

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